Benzyl(3-phenylpropyl)silane

Description

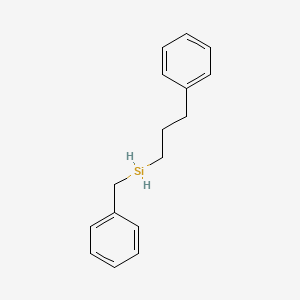

Benzyl(3-phenylpropyl)silane is an organosilicon compound featuring a silicon atom bonded to a benzyl group and a 3-phenylpropyl group. Its structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis.

Properties

CAS No. |

195141-19-6 |

|---|---|

Molecular Formula |

C16H20Si |

Molecular Weight |

240.41 g/mol |

IUPAC Name |

benzyl(3-phenylpropyl)silane |

InChI |

InChI=1S/C16H20Si/c1-3-8-15(9-4-1)12-7-13-17-14-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14,17H2 |

InChI Key |

MNCNDHROMQQLGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCC[SiH2]CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl(3-phenylpropyl)silane can be synthesized through various methods. One common approach involves the hydrosilylation of alkenes with silanes. For instance, the reaction between benzyl chloride and 3-phenylpropylsilane in the presence of a catalyst such as platinum or palladium can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzyl(3-phenylpropyl)silane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can participate in reduction reactions, often serving as a hydride donor.

Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or alkoxides can be employed under mild conditions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes with reduced functional groups.

Substitution: Substituted silanes with various functional groups.

Scientific Research Applications

Benzyl(3-phenylpropyl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Industry: It is utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Benzyl(3-phenylpropyl)silane involves its ability to donate hydride ions in reduction reactions. The silicon atom in the compound can form strong bonds with oxygen and fluorine, making it a valuable reagent in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

(a) Trichloro(3-phenylpropyl)silane

- Molecular Formula : C₉H₁₁Cl₃Si

- Molecular Weight : 253.62 g/mol

- Boiling Point : 126°C

- Key Differences : The trichloro substituent on silicon enhances electrophilicity, making it more reactive toward nucleophiles compared to benzyl(3-phenylpropyl)silane. This compound is primarily used in surface modification and polymer chemistry due to its hydrolytic instability.

(b) Triphenyl(3-phenylpropyl)silane

- Molecular Formula : C₂₁H₂₂Si (inferred from )

- Synthesis : Catalyzed by alkylpotassium under optimized conditions (e.g., 5 mol% catalyst, 80°C, 12 hours) .

- Key Differences : The bulky triphenyl group increases steric hindrance, reducing reactivity in radical chain reactions compared to less-substituted silanes like this compound.

(c) Dichloro(methyl)(3-phenylpropyl)silane

- Molecular Formula : C₁₀H₁₄Cl₂Si

- Molecular Weight : 233.21 g/mol

- Applications: Intermediate in silicone resin synthesis.

Reactivity in Radical Reactions

Benzyl silanes, including this compound, participate in radical chain reactions via single-electron transfer (SET) mechanisms. For example, they generate silyl cations and benzyl radicals when reacting with N-acyliminium ions . In contrast:

- Arylthiomethylsilanes : Exhibit higher radical stability due to sulfur’s electron-donating effects, enabling efficient additions to electron-deficient substrates .

- Aryloxymethylsilanes : Less reactive than benzyl silanes due to oxygen’s electronegativity, requiring harsher conditions for radical generation .

Data Tables

Table 1: Comparative Properties of Selected Silanes

Research Findings

- For less reactive silanes (e.g., aryloxymethylsilanes), catalytic additives like benzyl stannane are required to propagate chain reactions .

- Steric Effects : Bulky substituents (e.g., triphenyl groups) hinder silyl cation formation, reducing efficiency in electrophilic substitutions compared to this compound .

- Thermal Stability : Trichloro(3-phenylpropyl)silane decomposes at 126°C, limiting high-temperature applications, whereas benzyl-substituted silanes exhibit greater thermal resilience .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.